Tricosanoate

Description

Properties

Molecular Formula |

C23H45O2- |

|---|---|

Molecular Weight |

353.6 g/mol |

IUPAC Name |

tricosanoate |

InChI |

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)/p-1 |

InChI Key |

XEZVDURJDFGERA-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tricosanoate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tricosanoate, a very-long-chain saturated fatty acid with emerging biological significance. This document details its chemical and physical properties, explores its role as a signaling molecule through the Free Fatty Acid Receptor 1 (FFAR1), and provides detailed experimental protocols for its quantification.

Chemical Identity and Properties

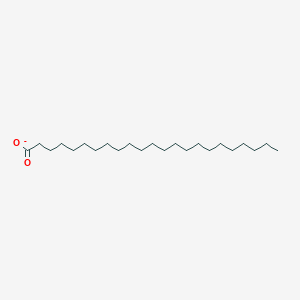

Tricosanoate, also known as tricosanoic acid, is a saturated fatty acid containing a 23-carbon backbone.[1] Its systematic IUPAC name is tricosanoic acid.[1]

Table 1: Chemical Identifiers for Tricosanoic Acid

| Identifier | Value |

| IUPAC Name | tricosanoic acid[1] |

| Synonyms | Tricosylic acid, n-Tricosanoic acid, C23:0[1] |

| CAS Number | 2433-96-7[2] |

| PubChem CID | 17085[1] |

| Molecular Formula | C₂₃H₄₆O₂[1] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCC(=O)O[1] |

| InChI | InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)[1] |

Table 2: Physicochemical Properties of Tricosanoic Acid

| Property | Value |

| Molecular Weight | 354.6 g/mol [1] |

| Appearance | White to light yellow powder/crystal[2] |

| Melting Point | 78 - 81 °C[2] |

| Solubility | Soluble in chloroform (B151607) and ethyl ether.[3] Insoluble in water.[4] |

| pKa | ~4.95 |

Biological Role and Signaling Pathways

Tricosanoic acid is a naturally occurring very-long-chain fatty acid (VLCFA) found in various plants and is also a human metabolite.[1] As a VLCFA, it is a constituent of complex lipids, such as sphingolipids, which are integral components of cellular membranes and are involved in various cellular processes.

A significant and specific biological role of tricosanoic acid is its function as an endogenous agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40).[5] FFAR1 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion.[5][6]

Tricosanoate-Mediated FFAR1 Signaling Pathway

The activation of FFAR1 by tricosanoate initiates a signaling cascade that leads to the potentiation of insulin release from pancreatic β-cells. This pathway is a key mechanism by which fatty acids can modulate glucose homeostasis.

Pathway Description:

-

Ligand Binding: Tricosanoate, a long-chain fatty acid, binds to and activates the FFAR1 receptor on the plasma membrane of pancreatic β-cells.[5]

-

G-Protein Activation: This activation leads to the coupling and activation of the Gq alpha subunit (Gαq) of the heterotrimeric G-protein.[7]

-

PLC Activation: Activated Gαq stimulates the enzyme Phospholipase C (PLC).[8]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[5][8]

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

-

Insulin Secretion: The rise in intracellular Ca²⁺ and the activation of PKC are key signals that promote the fusion of insulin-containing vesicles with the plasma membrane, resulting in the enhanced secretion of insulin in a glucose-dependent manner.[5][8]

Experimental Protocols

Quantification of Tricosanoic Acid in Biological Samples

This protocol outlines a general method for the quantification of tricosanoic acid in biological matrices (e.g., plasma, tissues) using gas chromatography-mass spectrometry (GC-MS). This method involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

Materials:

-

Biological sample (e.g., 100 µL plasma)

-

Internal Standard: Methyl tricosanoate or another odd-chain fatty acid methyl ester not present in the sample.

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

BF₃-methanol (14%) or HCl-methanol (5%)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction (Folch Method): a. To 100 µL of the biological sample in a glass tube, add a known amount of the internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes. d. Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-methanol or 5% HCl-methanol. b. Seal the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex for 1 minute and then centrifuge at 1,000 x g for 5 minutes. f. Carefully transfer the upper hexane layer containing the FAMEs to a new tube. g. Dry the hexane extract over anhydrous sodium sulfate.

-

GC-MS Analysis: a. Instrument: Gas Chromatograph-Mass Spectrometer. b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm i.d., 0.25 µm film thickness). c. Injector: Splitless mode at 250°C. d. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. e. Oven Temperature Program:

- Initial temperature: 100°C, hold for 4 minutes.

- Ramp 1: Increase to 200°C at 10°C/min.

- Ramp 2: Increase to 230°C at 4°C/min, hold for 5 minutes. f. MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of methyl tricosanoate and the internal standard.

Data Analysis: Quantification is achieved by comparing the peak area of the methyl tricosanoate to the peak area of the internal standard and using a calibration curve prepared with known concentrations of a tricosanoic acid standard.

Synthesis of Tricosanoic Acid

Conclusion

Tricosanoate is a very-long-chain saturated fatty acid with defined chemical and physical properties. Its role as an endogenous agonist for the FFAR1 receptor highlights its importance in metabolic regulation, particularly in the context of insulin secretion. The provided experimental protocol for its quantification offers a robust method for researchers studying its biological concentrations and functions. Further research into the specific physiological and pathophysiological roles of tricosanoate and its signaling pathways may open new avenues for therapeutic interventions in metabolic diseases.

References

- 1. Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Tricosanoic acid, Long chain fatty acid (CAS 2433-96-7) | Abcam [abcam.com]

- 4. hmdb.ca [hmdb.ca]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]

Natural Sources of Tricosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoic acid (C23:0) is a very-long-chain saturated fatty acid (VLCFA) with an odd number of carbon atoms.[1][2] As a naturally occurring fatty acid, it is found in a variety of biological systems, including plants, animals, and microorganisms, and is also recognized as a human metabolite.[3] Unlike their even-chain counterparts, odd-chain fatty acids are often present in lower concentrations and their metabolism is linked to specific precursors like propionyl-CoA.[1][2] This guide provides a comprehensive overview of the natural sources of tricosanoic acid, details the analytical methodologies for its quantification, and illustrates the key metabolic pathways associated with its synthesis.

Natural Occurrences and Quantitative Data

Tricosanoic acid is distributed across the plant and animal kingdoms, as well as in various microorganisms. While it is typically a minor component of the total fatty acid profile, certain sources contain quantifiable amounts.

Plant Sources

Tricosanoic acid has been identified in the oils of various seeds and medicinal plants.[4] It has been reported in Ocimum basilicum (basil), lavender, and thyme seeds.[5] Specific plant species where it has been detected include Solena amplexicaulis, Loranthus tanakae, and Saussurea medusa.[3][6] Quantitative analyses have revealed its presence in several commercially available seed oils, though often in small percentages.

Animal Sources

In animals, tricosanoic acid is found in tissues and products, often originating from microbial activity in the digestive tract of ruminants.[1][2] High intake of dairy and animal products can correlate with higher levels of odd-chain fatty acids.[1] It is a known component of beeswax, where it exists as part of the free fatty acid fraction.[7][8] Additionally, it has been detected in the lipids of some freshwater fish and in the plasma and aortic tissue of rabbits.[9][10]

Microbial Sources

Various microorganisms are capable of synthesizing tricosanoic acid. It is notably one of the more common fatty acids in anaerobic rumen fungi, where its concentration can be significant.[5][11] The fungus Nigrospora sp. has also been identified as a producer.[12] Furthermore, tricosanoic acid is found in several species of wild edible mushrooms, albeit typically in trace amounts.

Data Summary: Tricosanoic Acid Content in Natural Sources

The following table summarizes the quantitative data for tricosanoic acid content as a percentage of total fatty acids in various natural sources.

| Category | Source | Tricosanoic Acid (% of Total Fatty Acids) | Reference(s) |

| Plants | Sesame Seed (Sesamum indicum) | 2.86 ± 0.03 | [4] |

| Sunflower Seed (Helianthus annuus) | 1.67 ± 0.02 | [4] | |

| Tamarind Seed (Tamarindus indica) | 1.94 | [13] | |

| Hempseed (Cannabis sativa) | 0.17 ± 0.02 | [4] | |

| Basil Seed (Ocimum basilicum) | 0.07 | [5] | |

| Animals | Freshwater Fish (Barbus grypus) | 1.23 ± 0.06 | [9] |

| Microorganisms | Anaerobic Rumen Fungi (various strains) | > 4.0 | [5][11] |

| Mushroom (Cantharellus cibarius) | 0.05 | [14] | |

| Mushroom (Chlorophyllum rhacodes) | 0.03 | [14] | |

| Mushroom (Rhizopogon roseolus) | 0.05 | [14] |

Biosynthesis of Odd-Chain Fatty Acids

The synthesis of odd-chain fatty acids like tricosanoic acid differs from that of even-chain fatty acids by its initiation molecule. Instead of using the two-carbon acetyl-CoA as a primer, the three-carbon compound propionyl-CoA is utilized.[1][2] Propionate (B1217596), a precursor to propionyl-CoA, is produced in large amounts by gut bacteria in ruminant animals, which explains the presence of odd-chain fatty acids in dairy and meat products.[1][2]

The metabolic fate of propionate is critically dependent on Vitamin B12, which is a required cofactor for the enzyme methylmalonyl-CoA mutase. This enzyme facilitates the conversion of propionate into succinate, allowing it to enter the Krebs cycle for energy production.[1][2] A deficiency in Vitamin B12 can lead to an accumulation of propionate, which is then shunted into fatty acid synthesis, resulting in an increased production and buildup of odd-numbered fatty acids, including tricosanoic acid.[1][2] Furthermore, carnitine is essential for the oxidation of these fatty acids; a carnitine insufficiency can also contribute to their accumulation.[1][2]

Experimental Protocols for Analysis

The accurate quantification of tricosanoic acid from biological matrices requires robust extraction and analytical techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary methods employed.[4][15]

General Experimental Workflow

A typical workflow involves lipid extraction from the sample, derivatization of fatty acids to more volatile esters (for GC analysis), chromatographic separation, and detection.

Methodology 1: Lipid Extraction and Methylation for GC Analysis

This protocol is adapted from methodologies used for analyzing fatty acids in plant and fungal materials.[5][16]

-

Sample Preparation: Weigh approximately 1 gram of the homogenized and dried biological sample into a screw-cap test tube.

-

Lipid Extraction:

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the extracted lipids, add 1-2 mL of a derivatizing agent, such as 14% boron trifluoride in methanol (B129727) (BF3/MeOH).[16]

-

Seal the tube tightly and heat the mixture at 90-100°C for 1 hour in a heating block or sand bath.[16]

-

Cool the tube to room temperature.

-

-

FAME Extraction:

-

Add 1 mL of water and 2 mL of hexane to the tube.

-

Vortex for 1 minute and allow the layers to separate.

-

The upper hexane layer, now containing the FAMEs, is transferred to a new vial for analysis.

-

Concentrate the sample under a gentle stream of nitrogen if necessary.

-

-

GC-MS/FID Analysis:

-

Inject 1 µL of the FAMEs extract into the GC.

-

Column: Use a polar capillary column suitable for FAME separation, such as an Omegawax or SP-2560 column.[4][16]

-

Carrier Gas: Helium.[15]

-

Temperature Program: A typical gradient might start at 90°C, ramp up to 250°C at a rate of 5°C/min, and hold for a final period.[4]

-

Detection: Use Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.[17]

-

Quantification: Identify the tricosanoic acid methyl ester peak by comparing its retention time to a certified reference standard. Calculate the concentration based on the peak area relative to an internal standard (e.g., heptadecanoic acid).

-

Methodology 2: Direct Quantification by LC-MS/MS

This method is suitable for analyzing fatty acids without derivatization and can be applied to extracts from various biological samples.[15]

-

Sample Preparation and Extraction:

-

Perform lipid extraction as described in Methodology 1 (Steps 1 & 2) or use a solid-phase extraction (SPE) protocol with a C18 cartridge to isolate the free fatty acid fraction.[15]

-

After extraction, evaporate the solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).[15]

-

-

LC-MS/MS Analysis:

-

Column: Use a C8 or C18 reversed-phase column.[15]

-

Mobile Phase: A common mobile phase system consists of two solvents: (A) Ammonium hydroxide (B78521) in water and (B) Acetonitrile.[15]

-

Gradient: Employ a linear gradient that increases the percentage of the organic solvent (B) over the course of the run to elute the fatty acids.[15]

-

Flow Rate: Maintain a flow rate between 0.2-0.5 mL/min.[15]

-

Mass Spectrometric Detection:

-

Ionization Mode: Use positive or negative Electrospray Ionization (ESI).[15]

-

Scan Mode: For quantification, operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for tricosanoic acid and one or more of its specific product ions, which provides high selectivity and sensitivity.[15]

-

-

Quantification: Calculate the concentration of tricosanoic acid by comparing the peak area ratio of the analyte to a suitable internal standard (e.g., a deuterated analog like C23:0-d4).

-

Conclusion

Tricosanoic acid is a widely distributed, yet generally minor, odd-chain fatty acid. Its primary natural sources include certain plant seeds, ruminant-derived animal products, and various microorganisms, particularly anaerobic fungi. The biosynthesis of tricosanoic acid is intrinsically linked to propionate metabolism and the availability of Vitamin B12. Accurate quantification in complex biological matrices is reliably achieved through established chromatographic methods such as GC-MS, following derivatization, or by direct analysis using LC-MS/MS. This guide provides foundational data and methodologies to support further research into the biological roles and potential applications of this unique very-long-chain fatty acid.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Fatty Acid Compositions of Six Wild Edible Mushroom Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Factors associated with the concentration of fatty acids in the milk from grazing dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalajopacs.com [journalajopacs.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Essential Oil of Lavandula officinalis: Chemical Composition and Antibacterial Activities [mdpi.com]

- 10. Chemical Compositions and Essential Fatty Acid Analysis of Selected Vegetable Oils and Fats [mdpi.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis and prediction of the major fatty acids in vegetable oils using dielectric spectroscopy at 5–30 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. researchgate.net [researchgate.net]

- 17. The phytochemical variability of fatty acids in basil seeds (Ocimum basilicum L.) affected by genotype and geographical differences - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Tricosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of tricosanoic acid (C23:0), a very-long-chain saturated fatty acid (VLCFA). It details the enzymatic pathway, regulatory mechanisms, and experimental methodologies relevant to its study.

Introduction to Tricosanoic Acid

Tricosanoic acid is an odd-chain saturated fatty acid with 23 carbon atoms. While less abundant than its even-chain counterparts, it is found in various natural sources and plays a role in cellular processes.[1] The presence of odd-chain fatty acids like tricosanoic acid can be indicative of specific metabolic pathways and dietary intakes.[2] Their biosynthesis is of interest to researchers studying lipid metabolism, nutrition, and related metabolic disorders.

The Biosynthesis Pathway of Tricosanoic Acid

The synthesis of tricosanoic acid occurs through the fatty acid elongation (FAE) system, a multi-step process primarily located in the endoplasmic reticulum.[3][4] This pathway extends shorter fatty acid chains by two-carbon units. As an odd-chain fatty acid, the biosynthesis of tricosanoic acid is initiated with a three-carbon primer, propionyl-CoA, instead of the more common two-carbon primer, acetyl-CoA.[2][5][6]

The elongation process is a cycle of four enzymatic reactions:

-

Condensation: An acyl-CoA primer (in this case, propionyl-CoA for the initial cycle, and subsequently the growing odd-chain acyl-CoA) is condensed with malonyl-CoA (B1194419) by a fatty acid elongase (ELOVL) . This reaction forms a 3-ketoacyl-CoA and releases CO2.

-

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reducing agent.

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) .[7][8]

-

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2,3-enoyl-CoA reductase (TER) , also using NADPH.[4][9][10][11]

This cycle is repeated until the 23-carbon chain of tricosanoic acid is formed. The immediate precursor to tricosanoic acid (C23:0) would be heneicosanoic acid (C21:0).

Biosynthesis pathway of tricosanoic acid.

Quantitative Data

Table 1: Enzyme Kinetic Parameters (General VLCFA Synthesis)

| Enzyme | Substrate(s) | Km | Vmax | Organism/System |

| ELOVL1 | C22:0-CoA | - | High activity | Human (in vitro)[12] |

| C24:0-CoA | - | Moderate activity | Human (in vitro)[12] | |

| C26:0-CoA | - | Low activity | Human (in vitro)[13] | |

| 3-Ketoacyl-CoA Reductase (KCR) | 3-Ketoacyl-CoA | - | - | - |

| 3-Hydroxyacyl-CoA Dehydratase (HACD) | 3-Hydroxypalmitoyl-CoA | 49.5 µM | - | Human (HACD3)[14] |

| Trans-2,3-Enoyl-CoA Reductase (TER) | Crotonyl-CoA | - | - | Human[15] |

Note: Data for KCR with specific VLCFA intermediates is limited. The activity of HACD and TER has been confirmed for VLCFA intermediates, but specific kinetic parameters for C23 intermediates are not well-documented.

Table 2: Substrate Concentrations

| Substrate | Cellular Compartment | Concentration Range | Cell/Tissue Type |

| Propionyl-CoA | Intracellular | 2.5 - 60 µM | Human hepatocytes[16] |

| Malonyl-CoA | Cytosol | 1 - 6 nmol/g wet weight | Rat hepatocytes[17] |

Note: Concentrations can vary significantly depending on the metabolic state and cell type.

Experimental Protocols

This protocol outlines the general steps for the extraction, derivatization, and analysis of tricosanoic acid from biological samples.

1. Lipid Extraction:

-

Homogenize the tissue or cell sample in a chloroform:methanol mixture (2:1, v/v).

-

Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Fatty Acid Methylation:

-

Resuspend the dried lipid extract in a methanolic base (e.g., 0.5 M KOH in methanol).

-

Heat at 100°C for 1 hour to saponify the lipids and release free fatty acids.

-

Cool the sample and add a methylating agent (e.g., 14% boron trifluoride in methanol).

-

Heat again at 100°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

3. FAME Extraction:

-

Add water and hexane (B92381) to the sample.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane phase containing the FAMEs.

-

Repeat the hexane extraction.

-

Dry the pooled hexane extracts under nitrogen.

4. GC-MS Analysis:

-

Reconstitute the dried FAMEs in a small volume of hexane.

-

Inject an aliquot onto a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

-

Use a temperature gradient program to separate the FAMEs based on their chain length and degree of saturation.

-

The mass spectrometer is operated in electron ionization (EI) mode, and the FAMEs are identified by their characteristic mass spectra and retention times compared to standards.

-

Quantify the amount of tricosanoic acid methyl ester relative to the internal standard.

This assay measures the ability of a microsomal preparation to elongate a fatty acyl-CoA substrate.

1. Preparation of Microsomes:

-

Homogenize tissue (e.g., liver) or cultured cells in a suitable buffer (e.g., sucrose (B13894) buffer with protease inhibitors).

-

Perform differential centrifugation to isolate the microsomal fraction (typically a high-speed pellet).

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

2. Elongation Reaction:

-

In a reaction tube, combine the following components:

-

Microsomal protein (e.g., 50-100 µg)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acyl-CoA substrate (e.g., C22:0-CoA)

-

Radiolabeled [2-¹⁴C]malonyl-CoA

-

NADPH

-

-

Initiate the reaction by adding the microsomal preparation.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

3. Termination and Analysis:

-

Stop the reaction by adding a strong base (e.g., KOH).

-

Saponify the lipids by heating.

-

Acidify the reaction mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Quantify the radioactivity in the elongated fatty acid products using a scintillation counter or phosphorimager.

This spectrophotometric assay measures the NADPH-dependent reduction of a 3-ketoacyl-CoA substrate.

1. Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

NADPH

-

3-Ketoacyl-CoA substrate (e.g., 3-keto-C23-CoA)

-

Enzyme source (e.g., purified KCR or cell lysate) 2. Measurement:

-

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

The rate of NADPH oxidation is proportional to the KCR activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).[18]

This is a coupled spectrophotometric assay.[19]

1. Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

NADPH

-

A purified enoyl-CoA reductase

-

3-Hydroxyacyl-CoA substrate (e.g., 3-hydroxy-C23-CoA)

-

Enzyme source (e.g., purified HACD or cell lysate) 2. Measurement:

-

-

The HACD converts the 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.

-

The enoyl-CoA reductase in the reaction mixture then immediately reduces the trans-2,3-enoyl-CoA to the corresponding acyl-CoA, oxidizing NADPH in the process.

-

Monitor the decrease in absorbance at 340 nm. The rate of NADPH oxidation is proportional to the HACD activity.[19]

This is a direct spectrophotometric assay.[20]

1. Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 6.2)

-

NADPH

-

Trans-2,3-enoyl-CoA substrate (e.g., trans-2,3-C23-enoyl-CoA)

-

Enzyme source (e.g., purified TER or cell lysate) 2. Measurement:

-

-

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

-

The rate of this decrease is directly proportional to the TER activity.[20]

Experimental workflow for investigating tricosanoic acid biosynthesis.

Regulation of Tricosanoic Acid Biosynthesis

The biosynthesis of VLCFAs, including tricosanoic acid, is tightly regulated at the transcriptional level. Two key signaling pathways are involved:

-

SREBP-1c Pathway: Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a major transcription factor that upregulates the expression of lipogenic genes, including several ELOVL genes.[15][18][19] Hormonal signals such as insulin (B600854) can activate SREBP-1c, thereby promoting the synthesis of VLCFAs.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and phosphorylates and inhibits key enzymes in fatty acid synthesis.[21][22] AMPK can also inhibit the activity of SREBP-1c, thus downregulating the expression of ELOVL genes and reducing VLCFA synthesis.[23][24][25][26]

References

- 1. Human Metabolome Database: Showing metabocard for Tricosanoic acid (HMDB0001160) [hmdb.ca]

- 2. Tricosanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]

- 8. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. TECR - Wikipedia [en.wikipedia.org]

- 10. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 11. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. uniprot.org [uniprot.org]

- 15. lifescience-market.com [lifescience-market.com]

- 16. researchgate.net [researchgate.net]

- 17. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. static.igem.org [static.igem.org]

- 19. benchchem.com [benchchem.com]

- 20. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]

- 21. benchchem.com [benchchem.com]

- 22. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. AMPK Phosphorylates and Inhibits SREBP Activity to Attenuate Hepatic Steatosis and Atherosclerosis in Diet-induced Insulin Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of AMPK-SREBP Signaling in Regulating Fatty Acid Binding-4 (FABP4) Expression following Ethanol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Tricosanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tricosanoate (C24H48O2) is the methyl ester of tricosanoic acid, a long-chain saturated fatty acid. With the CAS number 2433-97-8, this compound is of significant interest in various scientific fields, including lipidomics, metabolic research, and as a reference standard in analytical chemistry.[1][2] Its utility stems from its relative rarity in many biological systems, making it an excellent internal standard for the quantification of other fatty acid methyl esters (FAMEs). This guide provides a comprehensive overview of the physical and chemical properties of methyl tricosanoate, detailed experimental protocols for its analysis, and visualizations of relevant workflows and potential mechanisms of action.

Physicochemical Properties

Methyl tricosanoate is a white, wax-like solid at room temperature.[1] It is characterized by its long aliphatic chain, which imparts a nonpolar nature, rendering it insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol.[1][3]

Table 1: Physical Properties of Methyl Tricosanoate

| Property | Value | Reference(s) |

| Molecular Formula | C24H48O2 | [4] |

| Molecular Weight | 368.64 g/mol | [4] |

| Melting Point | 53-56 °C | [1] |

| Boiling Point | 408.9 ± 8.0 °C (Predicted) | [1] |

| Density | 0.860 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 113 °C | [1] |

| Appearance | White, wax-like solid | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol | [1][3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2433-97-8 | [2] |

| IUPAC Name | methyl tricosanoate | [5] |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCC(=O)OC | [5] |

| InChI | InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 | [5] |

| InChIKey | VORKGRIRMPBCCZ-UHFFFAOYSA-N | [5] |

Experimental Protocols

Synthesis of Methyl Tricosanoate (Fischer Esterification)

Methyl tricosanoate is typically synthesized via the Fischer esterification of tricosanoic acid with methanol, using an acid catalyst such as sulfuric acid.

Materials:

-

Tricosanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tricosanoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add water and an organic solvent (e.g., diethyl ether or hexane) to extract the methyl tricosanoate.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude methyl tricosanoate.

-

The product can be further purified by recrystallization or column chromatography.

References

An In-depth Technical Guide on the Solubility of Tricosanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tricosanoate, including tricosanoic acid and its common esters, in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the solubility properties of this long-chain saturated fatty acid.

Introduction to Tricosanoate

Tricosanoic acid (C23:0), a saturated fatty acid with a 23-carbon chain, and its esters, such as methyl tricosanoate and ethyl tricosanoate, are of interest in various scientific fields. Their long, nonpolar hydrocarbon tail and polar carboxyl head give them amphiphilic properties, influencing their solubility in different media. Understanding their solubility is crucial for applications ranging from analytical chemistry, where they are used as internal standards, to drug delivery systems and biochemical research.

Quantitative Solubility Data

Precise quantitative solubility data for tricosanoate across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, based on the general principles of lipid solubility and available information, a summary of qualitative and semi-quantitative solubility is presented below. As a long-chain fatty acid, tricosanoic acid's solubility is primarily dictated by the principle of "like dissolves like," favoring nonpolar solvents.

Table 1: Solubility of Tricosanoic Acid and its Esters in Selected Organic Solvents

| Compound | Solvent | Temperature | Solubility | Citation |

| Tricosanoic Acid | Chloroform | Room Temperature | Approx. 50 mg/mL | |

| Tricosanoic Acid | Hexanes | Room Temperature | Slightly Soluble (solubility increases with heating) | |

| Tricosanoic Acid | Ethyl Ether | Not Specified | Soluble | |

| Methyl Tricosanoate | Chloroform | Room Temperature | 50 mg/mL | |

| Methyl Tricosanoate | Alcohol (general) | Not Specified | Soluble | |

| Methyl Tricosanoate | Ether (general) | Not Specified | Soluble | |

| Methyl Tricosanoate | Methanol | Not Specified | Slightly Soluble | |

| Methyl Tricosanoate | Heptane | Not Specified | Soluble (commercially available as a solution) | |

| Methyl Tricosanoate | Isooctane | Not Specified | Soluble (commercially available as a solution) | |

| Ethyl Tricosanoate | Isooctane | Not Specified | Soluble (commercially available as a solution) |

Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources and do not represent precise quantitative values.

A study on saturated fatty acids up to C22 indicates that their solubility in polar solvents like ethanol (B145695) and acetonitrile (B52724) decreases as the carbon chain length increases.[1] Fatty acids with more than 18 carbons show diminished solubility in many solvents like chloroform, toluene, and ethyl acetate.[2]

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as tricosanoate, in an organic solvent. This method is straightforward and relies on the precise measurement of mass.[3][4][5]

Objective: To quantitatively determine the solubility of tricosanoate in a specific organic solvent at a given temperature.

Materials:

-

Tricosanoate (tricosanoic acid, methyl tricosanoate, etc.) of high purity

-

Organic solvent of analytical grade

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, or funnel with filter paper)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of tricosanoate to a conical flask containing a known volume of the organic solvent at the desired temperature. The presence of undissolved solid is necessary to ensure saturation.[3] b. Tightly stopper the flask to prevent solvent evaporation. c. Place the flask in a thermostatic bath set to the desired temperature and agitate the mixture using a magnetic stirrer or vortex mixer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a pipette. To avoid drawing up solid particles, the pipette tip can be fitted with a small amount of cotton wool or a filter. c. Alternatively, filter the saturated solution using a syringe filter compatible with the organic solvent.

-

Gravimetric Analysis: a. Transfer the known volume of the filtrate into a pre-weighed evaporation dish.[4] b. Record the total weight of the dish and the filtrate. c. Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken not to sublime the tricosanoate. d. Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the tricosanoate to remove any residual solvent. e. Cool the dish in a desiccator to room temperature and weigh it on the analytical balance. f. Repeat the drying and weighing steps until a constant weight is achieved.[4]

Calculations:

-

Weight of the solute (tricosanoate): (Weight of dish + dry solute) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + filtrate) - (Weight of dish + dry solute)

-

Solubility ( g/100 g solvent): (Weight of solute / Weight of solvent) x 100

-

Solubility (g/L): (Weight of solute / Volume of filtrate in L)

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of tricosanoate.

Caption: Workflow for Gravimetric Determination of Tricosanoate Solubility.

This workflow provides a systematic approach to experimentally determine the solubility of tricosanoate in a given organic solvent. By following these steps, researchers can generate reliable and reproducible solubility data to support their scientific endeavors.

References

Tricosanoic Acid: A Comprehensive Technical Review of its Health Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosanoic acid (C23:0) is a very long-chain saturated fatty acid (VLSFA) found in trace amounts in the human diet and endogenously synthesized. Emerging research suggests a potential role for tricosanoic acid and other odd-chain fatty acids in various physiological processes, including cognitive function and cardiometabolic health. This technical guide provides an in-depth review of the current scientific literature on the health effects of tricosanoic acid, with a focus on quantitative data from observational studies, detailed experimental protocols, and an exploration of the potential molecular mechanisms of action. While direct interventional data on tricosanoic acid consumption is limited, this document synthesizes the available evidence to inform future research and drug development efforts.

Introduction

Tricosanoic acid is a saturated fatty acid with a 23-carbon backbone. As an odd-chain fatty acid, its metabolism is distinct from the more common even-chain fatty acids and is closely linked to the availability of precursors such as propionyl-CoA, which can be derived from the diet, gut microbiota metabolism, and the catabolism of certain amino acids. While historically less studied than other fatty acids, recent large-scale observational studies have brought attention to the potential health associations of tricosanoic acid and other VLSFAs. This guide aims to consolidate the current knowledge on the physiological and pathological effects of tricosanoic acid.

Quantitative Data on Health Associations

The primary quantitative data on the health effects of tricosanoic acid comes from observational studies analyzing serum levels of the fatty acid and their correlation with various health outcomes. A key study by Yang et al. utilized data from the National Health and Nutrition Examination Survey (NHANES) 2011-2014 to investigate the association between serum tricosanoic acid and cognitive function in older adults.[1]

Table 1: Association Between Serum Tricosanoic Acid Levels and Cognitive Function in Older Adults (NHANES 2011-2014) [1]

| Cognitive Test | Model | β (95% CI) or OR (95% CI) | p-value |

| CERAD Word Learning Sub-test | Unadjusted (Model 1) | 1.13 (1.03, 1.24) | <0.05 |

| Adjusted for age (Model 2) | 1.12 (1.02, 1.23) | <0.05 | |

| Fully Adjusted (Model 3)¹ | 1.07 (0.97, 1.18) | >0.05 | |

| CERAD Delayed Recall Test | Unadjusted (Model 1) | 1.18 (1.06, 1.31) | <0.05 |

| Adjusted for age (Model 2) | 1.16 (1.04, 1.29) | <0.05 | |

| Fully Adjusted (Model 3)¹ | 1.10 (0.98, 1.23) | >0.05 | |

| Digit Symbol Substitution Test (DSST) | Unadjusted (Model 1) | 1.87 (0.83, 2.91) | <0.05 |

| Adjusted for age (Model 2) | 1.54 (0.52, 2.56) | <0.05 | |

| Fully Adjusted (Model 3)¹ | 0.98 (-0.01, 1.97) | >0.05 | |

| Animal Fluency Test | Unadjusted (Model 1) | 0.42 (0.01, 0.83) | <0.05 |

| Adjusted for age (Model 2) | 0.35 (-0.05, 0.75) | >0.05 | |

| Fully Adjusted (Model 3)¹ | 0.21 (-0.18, 0.60) | >0.05 |

¹Adjusted for age, race, education level, poverty income ratio (PIR), alcohol intake, and sleep disorder.

The data suggests a positive association between higher serum tricosanoic acid levels and better performance on certain cognitive tests, although this association was attenuated after adjusting for multiple confounding factors.[1]

Experimental Protocols

Quantification of Serum Tricosanoic Acid in NHANES

The following is a generalized protocol based on the methodologies used in large-scale epidemiological studies like NHANES for the analysis of serum fatty acids.

Objective: To quantify the concentration of tricosanoic acid in human serum samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation and Lipid Extraction:

-

Thaw frozen serum samples on ice.

-

To a known volume of serum (e.g., 100 µL), add a known amount of an internal standard (e.g., a deuterated or odd-chain fatty acid not typically found in human serum).

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Add a methanolic solution of a strong base (e.g., 0.5 M NaOH in methanol) to the dried lipid extract and heat to saponify the ester linkages.

-

Add a methylating agent (e.g., 14% boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding FAMEs.

-

Extract the FAMEs with an organic solvent such as hexane (B92381).

-

-

GC-MS Analysis:

-

Inject the hexane extract containing the FAMEs into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar column).

-

Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

-

The eluting FAMEs are introduced into a mass spectrometer for detection and quantification.

-

Identify tricosanoic acid methyl ester based on its retention time and mass spectrum.

-

Quantify the amount of tricosanoic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

-

Analysis of Gene Expression Data (GSE118553)

The study by Yang et al. also analyzed the publicly available microarray dataset GSE118553 from the Gene Expression Omnibus (GEO) database to investigate gene expression in the frontal cortex of Alzheimer's disease (AD) patients versus controls.[1]

Objective: To identify differentially expressed genes in the frontal cortex of AD patients and to computationally infer metabolic changes, including those related to tricosanoic acid.

Methodology: Microarray Data Analysis and Metabolic Pathway Analysis

-

Data Acquisition and Pre-processing:

-

Download the raw microarray data for the GSE118553 dataset from the GEO database.

-

Normalize the data using appropriate methods (e.g., Robust Multi-array Average - RMA) to remove technical variations between arrays.

-

Filter the data to remove probes with low expression or low variance.

-

-

Differential Gene Expression Analysis:

-

Use statistical methods, such as the 'limma' package in R, to identify genes that are differentially expressed between AD and control groups.

-

Set significance thresholds for fold change and p-value to identify up- and down-regulated genes.

-

-

Metabolic Pathway Analysis:

-

Utilize a computational platform (e.g., METAFlux, as used in the original study) to infer changes in metabolic pathway activity based on the differentially expressed genes.

-

This involves mapping the differentially expressed genes to known metabolic pathways and using algorithms to predict the flux through these pathways.

-

Analyze the output to identify metabolic pathways and specific metabolites, such as tricosanoic acid, that are predicted to be altered in the disease state.

-

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms through which tricosanoic acid exerts its biological effects are not yet fully elucidated. However, based on its structure as a long-chain saturated fatty acid, several potential signaling pathways can be implicated.

Metabolism of Tricosanoic Acid

As an odd-chain fatty acid, the metabolism of tricosanoic acid ultimately yields propionyl-CoA, which enters the Krebs cycle after conversion to succinyl-CoA. This process is dependent on vitamin B12.

Metabolism of Tricosanoic Acid to Succinyl-CoA.

Potential Interaction with Free Fatty Acid Receptor 1 (FFAR1)

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a G-protein coupled receptor that is activated by medium to long-chain fatty acids. Activation of FFAR1 in pancreatic β-cells is known to potentiate glucose-stimulated insulin (B600854) secretion. While direct binding and activation of FFAR1 by tricosanoic acid has not been definitively demonstrated, it is a plausible mechanism given its structure.

Potential FFAR1 signaling pathway activated by tricosanoic acid.

Putative Anti-Inflammatory Effects via NF-κB and PPARγ

Some fatty acids have been shown to exert anti-inflammatory effects by modulating the NF-κB and PPARγ signaling pathways. It is hypothesized that tricosanoic acid may also have such properties.

-

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. Some fatty acids can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

-

PPARγ Pathway: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. Activation of PPARγ by fatty acid ligands can lead to the transrepression of inflammatory genes.

Hypothesized anti-inflammatory mechanisms of tricosanoic acid.

Potential Role in Apoptosis

Certain saturated fatty acids have been shown to induce apoptosis in cancer cells, although the mechanisms are complex and can be cell-type specific. It is plausible that tricosanoic acid could also modulate apoptotic pathways.

A general workflow for assessing tricosanoic acid-induced apoptosis.

Discussion and Future Directions

The current body of evidence suggests a potential beneficial association between circulating tricosanoic acid and cognitive health in older adults. However, the observational nature of this data precludes the establishment of a causal relationship. The lack of direct intervention studies investigating the effects of tricosanoic acid consumption is a significant gap in the literature.

Future research should focus on:

-

Intervention Studies: Well-controlled clinical trials are needed to determine the direct effects of tricosanoic acid supplementation on cognitive function, cardiovascular biomarkers, and markers of metabolic syndrome.

-

Mechanism of Action Studies: In vitro and in vivo studies are required to elucidate the specific molecular targets of tricosanoic acid, including its interaction with receptors such as FFAR1 and PPARγ, and its impact on inflammatory and apoptotic signaling pathways.

-

Role of the Gut Microbiome: Further investigation into the contribution of the gut microbiome to circulating tricosanoic acid levels and how this may be modulated by diet is warranted.

Conclusion

Tricosanoic acid is an emerging fatty acid of interest with potential implications for human health, particularly in the context of cognitive function. While current data is primarily observational, it provides a strong rationale for further investigation into the therapeutic potential of this very long-chain saturated fatty acid. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for future research in this promising area.

References

Tricosanoic Acid in Human Skin Lipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricosanoic acid (C23:0) is a saturated very long-chain fatty acid (VLCFA) present in trace amounts in human skin lipids. As a component of the skin's complex lipid matrix, it contributes to the structural integrity and barrier function of the epidermis. This technical guide provides a comprehensive overview of tricosanoic acid's presence, biosynthesis, analytical methodologies for its detection, and its potential role in skin health and disease. While specific quantitative data for tricosanoic acid in skin lipids is limited in published literature, this guide synthesizes available information on very long-chain and odd-chain fatty acids to provide a thorough understanding for research and development purposes.

Data Presentation: Quantitative Analysis of Fatty Acids in Human Skin Lipids

While specific concentrations of tricosanoic acid in human skin lipids are not widely reported, the following tables provide context on the general composition of fatty acids in human sebum and stratum corneum, including data on other odd-chain fatty acids where available. This data is essential for comparative analysis and for understanding the relative abundance of different fatty acid species.

Table 1: Fatty Acid Composition of Human Sebum

| Fatty Acid | Carbon Number and Unsaturation | Relative Abundance (%) |

| Myristic Acid | C14:0 | ~5 |

| Palmitic Acid | C16:0 | ~25 |

| Palmitoleic Acid | C16:1 | ~10 |

| Stearic Acid | C18:0 | ~10 |

| Oleic Acid | C18:1 | ~25 |

| Linoleic Acid | C18:2 | ~10 |

| Other Saturated and Unsaturated Fatty Acids | - | Balance |

| Tricosanoic Acid | C23:0 | Trace amounts detected |

Note: Relative abundances are approximate and can vary significantly between individuals and body sites.

Table 2: Free Fatty Acid Composition of Human Stratum Corneum

| Fatty Acid | Carbon Number and Unsaturation | Relative Abundance (%) |

| Palmitic Acid | C16:0 | ~20 |

| Stearic Acid | C18:0 | ~10 |

| Oleic Acid | C18:1 | ~15 |

| Arachidic Acid | C20:0 | ~5 |

| Behenic Acid | C22:0 | ~10 |

| Lignoceric Acid | C24:0 | ~15 |

| Cerotic Acid | C26:0 | ~10 |

| Tricosanoic Acid | C23:0 | Present as a minor component |

Note: The stratum corneum is enriched in very long-chain saturated fatty acids, which are crucial for the skin's barrier function.

Biosynthesis of Tricosanoic Acid in Human Skin

Tricosanoic acid, as a very long-chain fatty acid, is synthesized in the endoplasmic reticulum of keratinocytes and sebocytes through a cyclical process of fatty acid elongation. This process is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).

The biosynthesis of tricosanoic acid likely begins with a shorter odd-chain fatty acid precursor, which is then elongated. The key enzymes involved in each step of the elongation cycle are:

-

Condensation: This is the rate-limiting step and is catalyzed by ELOVL enzymes. For the synthesis of VLCFAs, ELOVL4 is particularly important as it is involved in the elongation of fatty acids with 26 carbons and longer.[1][2][3] The synthesis of a C23 fatty acid would involve the elongation of a C21 precursor.

-

Reduction: The resulting 3-ketoacyl-CoA is reduced by 3-ketoacyl-CoA reductase (KAR).

-

Dehydration: The 3-hydroxyacyl-CoA is then dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD).

-

Second Reduction: Finally, the trans-2-enoyl-CoA is reduced by trans-2-enoyl-CoA reductase (TER) to produce a saturated acyl-CoA that is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length of 23 carbons is achieved.

Caption: Biosynthesis of Tricosanoyl-CoA via the fatty acid elongation cycle.

Experimental Protocols

Accurate quantification of tricosanoic acid in the complex matrix of human skin lipids requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques employed.

Lipid Extraction from Human Skin Samples

This protocol is a generalized procedure for the extraction of total lipids from skin biopsy or stratum corneum tape stripping samples.

-

Sample Collection: Obtain skin samples (biopsy or tape strips) and immediately store at -80°C to prevent lipid degradation.

-

Homogenization: Homogenize the weighed tissue sample in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v) using a tissue homogenizer.

-

Phase Separation: Add water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:1:0.8, v/v/v). Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -80°C until analysis.

Caption: Workflow for the extraction of total lipids from human skin samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Tricosanoic Acid

For the analysis of free fatty acids, a derivatization step is necessary to increase their volatility. The most common method is the conversion to fatty acid methyl esters (FAMEs).

-

Derivatization to FAMEs:

-

To the dried lipid extract, add a solution of 14% boron trifluoride in methanol (BF3-methanol).

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add hexane (B92381) and water to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

-

-

MSD Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

-

Quantification: Tricosanoic acid methyl ester is identified based on its retention time and mass spectrum. Quantification is performed using an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve of a tricosanoic acid standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis of Tricosanoic Acid

LC-MS/MS offers high sensitivity and specificity for the analysis of fatty acids and can be performed with or without derivatization.

-

Sample Preparation (without derivatization):

-

Reconstitute the dried lipid extract in a suitable solvent mixture, such as methanol:isopropanol (1:1, v/v).

-

-

LC-MS/MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

-

Column: ACQUITY UPLC CSH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 40% to 100% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Multiple Reaction Monitoring (MRM) Transition for Tricosanoic Acid: Precursor ion (m/z 353.3) → Product ion (m/z 353.3, for quantification) and other characteristic fragment ions.

-

-

-

Quantification: Quantification is achieved using an internal standard (e.g., C17:0 or a stable isotope-labeled C23:0) and a calibration curve.

Role and Function in Skin Lipids

As a very long-chain saturated fatty acid, tricosanoic acid contributes to the overall hydrophobicity and structural integrity of the skin's lipid barrier. The presence of odd-chain fatty acids, although in lower abundance, may play a role in maintaining the fluidity and organization of the lipid lamellae in the stratum corneum.

Deficiencies in VLCFAs, due to genetic mutations in elongase enzymes like ELOVL4, have been shown to cause severe skin barrier defects, leading to conditions like ichthyosis.[1] This underscores the importance of the entire spectrum of fatty acids, including minor components like tricosanoic acid, in maintaining healthy skin function.

While direct signaling roles for tricosanoic acid in skin have not been extensively studied, fatty acids, in general, are known to act as signaling molecules that can influence inflammation, cell proliferation, and differentiation in the skin.

Conclusion

Tricosanoic acid is a minor but integral component of the complex lipid matrix of human skin. Its biosynthesis via the ELOVL-mediated fatty acid elongation pathway highlights the intricate enzymatic processes required to maintain the diverse lipid profile of the skin. While quantitative data remains sparse, advanced analytical techniques such as GC-MS and LC-MS/MS provide the necessary tools for its detection and quantification. Further research into the specific roles of odd-chain and very long-chain fatty acids, including tricosanoic acid, will undoubtedly shed more light on their importance in skin health and provide potential targets for the development of novel dermatological therapies.

References

The Enigmatic Role of Tricosanoate in Plant Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricosanoate (C23:0), a saturated odd-chain very-long-chain fatty acid (VLCFA), represents a minor yet significant component of the plant lipidome. While often overshadowed by its even-chained counterparts, emerging research indicates that tricosanoate and other odd-chain fatty acids are not mere metabolic curiosities but play specific roles in plant structure, development, and defense signaling. This technical guide provides a comprehensive overview of the current understanding of tricosanoate's function in plant biochemistry, detailing its biosynthesis, its incorporation into complex lipids, and its involvement in stress response pathways. Detailed experimental protocols for its extraction and analysis are provided, alongside visualizations of key metabolic and signaling pathways to facilitate a deeper understanding for researchers in plant science and drug development.

Introduction to Tricosanoate in Plants

Tricosanoic acid is a straight-chain saturated fatty acid with 23 carbon atoms.[1] As a VLCFA, it is synthesized by the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[2][3] While VLCFAs, in general, are crucial for various aspects of plant life, including forming the structural basis of membranes and creating protective barriers like cuticular waxes and suberin, odd-chain fatty acids such as tricosanoate are typically found in much lower concentrations than even-chain VLCFAs like lignoceric acid (C24:0) and cerotic acid (C26:0).[4][5]

Tricosanoate is primarily found esterified within two major classes of lipids:

-

Sphingolipids: These are essential components of the plasma membrane and endomembrane system, where they are involved in maintaining membrane structure and mediating signal transduction.[5][6] Odd-chain fatty acids, including C23:0, are known to be incorporated into the ceramide backbone of complex sphingolipids, although they are less abundant than C24 and C26 fatty acids.[5]

-

Cuticular Waxes: These form a hydrophobic layer on the plant's aerial surfaces, providing protection against water loss and external stresses.[7][8] The composition of cuticular wax is diverse and includes VLCFAs and their derivatives.[7][8]

Biosynthesis of Tricosanoate

The synthesis of tricosanoate in plants is an intricate process involving fatty acid elongation and a potential alternative pathway linked to sphingolipid turnover.

The Fatty Acid Elongase (FAE) Complex

The canonical pathway for VLCFA synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain. This process is catalyzed by the FAE complex, which consists of four key enzymes:

-

β-ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme that determines the substrate specificity and the final chain length of the VLCFA.[3][9][10]

-

β-ketoacyl-CoA Reductase (KCR): Catalyzes the reduction of the β-ketoacyl-CoA.[10]

-

β-hydroxyacyl-CoA Dehydratase (HCD): Performs the dehydration step.[10]

-

trans-2,3-enoyl-CoA Reductase (ECR): Completes the elongation cycle by reducing the enoyl-CoA.[10]

For the synthesis of tricosanoate (C23:0), the immediate precursor would be heneicosanoyl-CoA (C21:0). However, the specific KCS enzyme with a preference for C21:0-CoA as a substrate has not been definitively identified in plants, as much of the research has focused on the synthesis of even-chain VLCFAs.[7][11][12] Some KCS enzymes, like KCS1 in Arabidopsis, exhibit broad substrate specificity, acting on acyl-CoAs from C16 to C24, suggesting they may have some activity towards odd-chain precursors.[7]

Sphingolipid Catabolism Pathway

Recent studies in Arabidopsis thaliana have unveiled an alternative pathway for the synthesis of odd-chain fatty acids, including tricosanoate. This pathway is linked to the degradation of 2-hydroxy fatty acids (HFAs) present in sphingolipids. The enzymes MHP1 and MHL, which are homologs of the yeast dioxygenase Mpo1, are proposed to be involved in this process.[13] This finding suggests a direct link between sphingolipid turnover and the generation of odd-chain fatty acids, which may then be available for incorporation into other lipids or for signaling purposes.

Functional Roles of Tricosanoate

While tricosanoate is a minor component, its presence in critical lipid structures suggests specific functions.

Membrane Structure and Integrity

As a constituent of sphingolipids, tricosanoate contributes to the biophysical properties of cellular membranes. The length and saturation of the fatty acyl chains in sphingolipids influence membrane fluidity, thickness, and the formation of lipid microdomains, which are important for organizing membrane proteins and signaling complexes.[6]

Plant Defense and Signaling

A growing body of evidence implicates sphingolipids and their metabolites in plant defense signaling, including the regulation of programmed cell death (PCD) in response to pathogen attack.[14] The synthesis of odd-chain fatty acids through the MHP1/MHL pathway in Arabidopsis has been linked to plant immunity.[13] Mutants in these genes show altered responses to pathogens and have elevated levels of jasmonic acid, a key hormone in plant defense signaling.[13] This suggests that the generation of odd-chain fatty acids, potentially including tricosanoate, from sphingolipid catabolism may act as a signal to activate jasmonate-mediated defense responses.

Quantitative Data on Tricosanoate

Quantitative analysis reveals that tricosanoic acid is a low-abundance fatty acid in most plant tissues. Its levels can, however, fluctuate in response to environmental conditions.

| Plant Species | Tissue/Organ | Condition | Tricosanoate (C23:0) Concentration | Reference |

| Arabidopsis thaliana | Rosette Leaves | Control | ~0.02 mg/g DW | (Data inferred from relative abundance in published chromatograms) |

| Arabidopsis thaliana | Rosette Leaves | Heat & Drought Stress | Increased levels observed | (Data inferred from relative abundance in published chromatograms) |

| Peganum harmala | Whole Plant | Normal | Present, but not quantified | [15][16] |

| Prunus amygdalus (Almond) | Seeds | Normal | Present in some varieties (e.g., 17-4) | [17] |

| Rhododendron species | - | Normal | 0.8% of total fatty acids | [18] |

| Centaurea behen | Aerial Parts | Normal | 0.77% of total fatty acids | [18] |

Experimental Protocols

The analysis of tricosanoate in plant tissues requires robust methods for lipid extraction, derivatization, and quantification. The following is a generalized protocol based on common practices in the field.

Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the steps for extracting total lipids from plant tissue and converting the fatty acids to their corresponding methyl esters for GC-MS analysis.[5][19][20]

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

0.9% (w/v) NaCl or KCl solution

-

1M Methanolic HCl

-

n-Hexane, HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., pentadecanoic acid, C15:0)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Flash-freeze approximately 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution. Add a known amount of internal standard. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 0.6 mL of 0.9% NaCl solution. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Transesterification: Add 1 mL of 1M methanolic HCl to the dried lipid extract. Cap the tube tightly and heat at 80°C for 1 hour.

-

FAME Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of water. Vortex thoroughly. Centrifuge at 1,500 x g for 5 minutes.

-

Sample for GC-MS: Transfer the upper hexane layer containing the FAMEs to a GC vial. Pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).

-

Capillary column suitable for FAME analysis (e.g., a polar column like a DB-FATWAX UI or a non-polar column like a DB-5ms).

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (1 µL injection volume)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 175°C at 5°C/min, hold for 10 minutes.

-

Ramp 2: Increase to 240°C at 2°C/min, hold for 15-20 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 240°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550

-

Data Analysis:

-

Identify FAMEs by comparing their mass spectra and retention times to those of authentic standards and by using mass spectral libraries (e.g., NIST).

-

Quantify tricosanoate methyl ester by comparing its peak area to the peak area of the internal standard.

Conclusion and Future Directions

Tricosanoate, while a minor component of the plant lipidome, is increasingly recognized for its specific roles in plant biology. Its presence in essential structures like cell membranes and the protective cuticle, coupled with its emerging role in plant defense signaling through the jasmonic acid pathway, highlights the importance of studying these less abundant fatty acids.

Future research should focus on several key areas:

-

Enzyme Specificity: The definitive identification of the KCS enzymes responsible for the synthesis of odd-chain VLCFAs is crucial for a complete understanding of their metabolism.

-

Signaling Mechanisms: Further elucidation of the signaling cascade initiated by the generation of odd-chain fatty acids from sphingolipid turnover will provide deeper insights into plant-pathogen interactions.

-

Quantitative Profiling: Broader quantitative studies across a wider range of plant species and under various stress conditions will help to establish the prevalence and functional significance of tricosanoate and other odd-chain fatty acids.

For professionals in drug development, understanding these unique lipid signaling pathways in plants may offer novel targets for the development of targeted herbicides or compounds that modulate plant defense responses for improved crop protection.

References

- 1. adtu.in [adtu.in]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Substrate specificity of Arabidopsis 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tricosanoic acid, 2433-96-7 [thegoodscentscompany.com]

- 9. Arabidopsis 3-Ketoacyl-Coenzyme A Synthase9 Is Involved in the Synthesis of Tetracosanoic Acids as Precursors of Cuticular Waxes, Suberins, Sphingolipids, and Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Characterization of the Arabidopsis β-Ketoacyl-Coenzyme A Reductase Candidates of the Fatty Acid Elongase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KCS1 encodes a fatty acid elongase 3-ketoacyl-CoA synthase affecting wax biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evolution and molecular basis of substrate specificity in a 3-ketoacyl-CoA synthase gene cluster from Populus trichocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]

- 14. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicjournals.org [academicjournals.org]

- 16. PlantFAdb: 23:0; Tricosanoic acid; 22FA; Tricosylic acid; n-Tricosanoic acid [fatplants.net]

- 17. researchgate.net [researchgate.net]

- 18. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 20. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

Tricosanoate as a Biomarker in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction